molecular formula C13H20Cl2N2 B13898355 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride

Katalognummer: B13898355
Molekulargewicht: 275.21 g/mol
InChI-Schlüssel: CKJYSBFEJZCGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is a chemical compound with the molecular formula C13H20Cl2N2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride typically involves multiple steps. One common method starts with a derivative of 4-methoxybenzyl (1-(hydroxymethyl) cyclopropyl) carbamate. The process includes substitution, addition of a protective group, esterification, re-substitution, and deprotection. The final step involves a cyclization reaction to form the spiro compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar multi-step processes. The use of boron trifluoride diethyl etherate adduct and sodium borohydride is common in the reduction reactions required during synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield alcohols or amines, while substitution reactions can produce a wide range of derivatives .

Wirkmechanismus

The mechanism of action of 7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

7-Benzyl-4,7-diazaspiro[2.5]octane dihydrochloride is unique due to its specific spiro structure and the presence of two nitrogen atoms within the ring system. This configuration imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Eigenschaften

Molekularformel

C13H20Cl2N2

Molekulargewicht

275.21 g/mol

IUPAC-Name

7-benzyl-4,7-diazaspiro[2.5]octane;dihydrochloride

InChI

InChI=1S/C13H18N2.2ClH/c1-2-4-12(5-3-1)10-15-9-8-14-13(11-15)6-7-13;;/h1-5,14H,6-11H2;2*1H

InChI-Schlüssel

CKJYSBFEJZCGLG-UHFFFAOYSA-N

Kanonische SMILES

C1CC12CN(CCN2)CC3=CC=CC=C3.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.